
(Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle est un composé organique qui présente à la fois un cycle oxirane (époxyde) et un cycle dioxolane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle implique généralement la réaction d'un époxyde avec un dérivé de dioxolane. Une méthode courante implique l'utilisation de (2-méthyl-1,3-dioxolan-2-yl)méthanol et d'un époxyde approprié dans des conditions acides ou basiques pour faciliter les réactions d'ouverture de cycle et d'estérification subséquentes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction telles que la température, la pression et les concentrations des réactifs. Des catalyseurs tels que des acides de Lewis ou des bases peuvent être utilisés pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le cycle oxirane peut subir une oxydation pour former des diols.
Réduction : La réduction du groupe ester peut produire l'alcool correspondant.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxirane, conduisant à la formation de divers produits substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcools peuvent être utilisés dans des conditions basiques.
Principaux produits
Diols : Issus de l'oxydation du cycle oxirane.
Alcools : Issus de la réduction du groupe ester.
Produits substitués : Issus de réactions de substitution nucléophile.
Applications De Recherche Scientifique
Chimie
En synthèse organique, le 3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses groupes oxirane et ester réactifs en font un intermédiaire polyvalent.
Biologie et médecine
Ce composé peut être étudié pour son activité biologique potentielle. La présence du cycle oxirane, qui est connu pour interagir avec les molécules biologiques, pourrait en faire un candidat pour le développement de médicaments ou comme sonde biochimique.
Industrie
En science des matériaux, ce composé peut être utilisé dans le développement de polymères et de résines. Sa structure unique peut conférer des propriétés souhaitables telles qu'une résistance ou une flexibilité accrue aux matériaux résultants.
Mécanisme d'action
Le mécanisme d'action du 3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle dépend en grande partie de l'application spécifique. Dans les systèmes biologiques, le cycle oxirane peut réagir avec des sites nucléophiles sur les protéines ou l'ADN, ce qui peut entraîner des modifications affectant la fonction biologique. Dans les réactions chimiques, les groupes ester et oxirane peuvent subir diverses transformations, facilitant la synthèse de produits divers.
Mécanisme D'action
The mechanism of action of (Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate largely depends on the specific application. In biological systems, the oxirane ring can react with nucleophilic sites on proteins or DNA, potentially leading to modifications that affect biological function. In chemical reactions, the ester and oxirane groups can undergo various transformations, facilitating the synthesis of diverse products.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle : Présente à la fois un cycle oxirane et un cycle dioxolane.
1,3-Dioxanes et 1,3-dioxolanes : Ces composés sont structurellement similaires et peuvent être préparés à partir de composés carbonylés avec du 1,3-propanediol ou du 1,2-éthanediol en présence d'un catalyseur acide de Brönsted ou de Lewis.
Unicité
La combinaison d'un cycle oxirane et d'un cycle dioxolane dans le 3-(2-méthyl-1,3-dioxolan-2-yl)propanoate de (oxiran-2-yl)méthyle est relativement unique, offrant un ensemble distinct de propriétés chimiques et de réactivité. Cette double fonctionnalité en fait un composé précieux pour diverses applications synthétiques et industrielles.
Propriétés
Numéro CAS |
143583-83-9 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C10H16O5/c1-10(14-4-5-15-10)3-2-9(11)13-7-8-6-12-8/h8H,2-7H2,1H3 |
Clé InChI |
VBRCMYOWSGGASP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
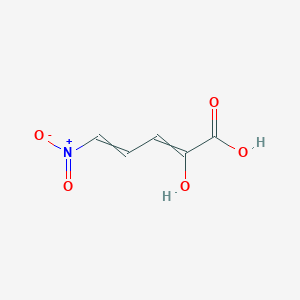

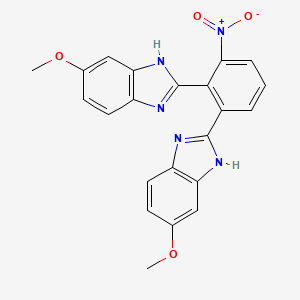
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
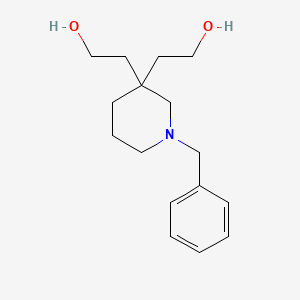
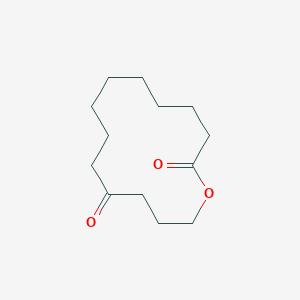
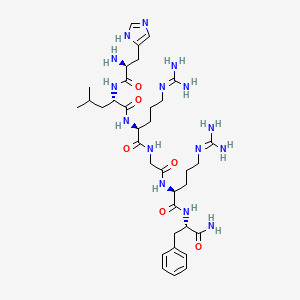
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
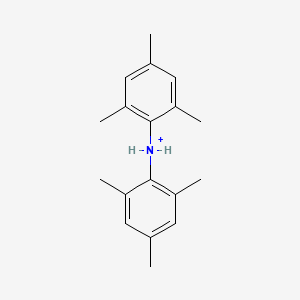
silane](/img/structure/B12552985.png)
